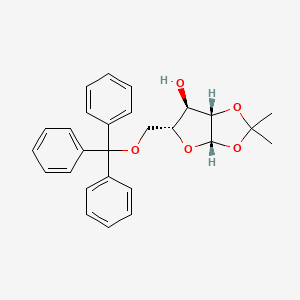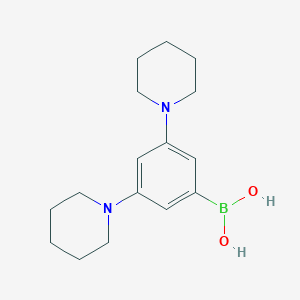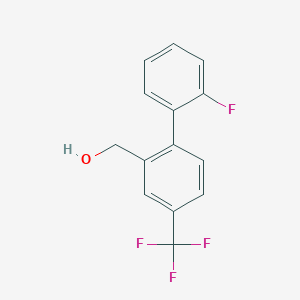
3-Bromopropenyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetic acid 3-bromo-1-propenyl ester is an organic compound that belongs to the class of esters It is characterized by the presence of a bromine atom attached to a propenyl group, which is further esterified with acetic acid
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid 3-bromo-1-propenyl ester typically involves the esterification of 3-bromo-1-propenyl alcohol with acetic acid. The reaction is usually catalyzed by a strong acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.
Industrial Production Methods
In an industrial setting, the production of acetic acid 3-bromo-1-propenyl ester can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and solvents can also be optimized to improve the efficiency of the process.
化学反应分析
Types of Reactions
Acetic acid 3-bromo-1-propenyl ester can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of different esters.
Addition Reactions: The double bond in the propenyl group can participate in addition reactions with electrophiles such as halogens or hydrogen halides.
Oxidation Reactions: The compound can be oxidized to form corresponding acids or aldehydes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide, typically under basic conditions.
Addition Reactions: Reagents such as bromine or hydrogen bromide are used, often in the presence of a solvent like dichloromethane.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Major Products Formed
Substitution Reactions: Formation of different esters depending on the nucleophile used.
Addition Reactions: Formation of dibromo compounds or bromoalcohols.
Oxidation Reactions: Formation of carboxylic acids or aldehydes.
科学研究应用
Acetic acid 3-bromo-1-propenyl ester has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound can be used in the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: It is used in the synthesis of polymers and other materials with specific properties.
Biological Studies: The compound can be used to study the effects of brominated esters on biological systems, including their potential as antimicrobial agents.
作用机制
The mechanism of action of acetic acid 3-bromo-1-propenyl ester involves its interaction with specific molecular targets. The bromine atom and the ester functional group play crucial roles in its reactivity. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This can lead to the formation of covalent bonds with proteins or nucleic acids, potentially altering their function.
相似化合物的比较
Similar Compounds
- Acetic acid 3-chloro-1-propenyl ester
- Acetic acid 3-iodo-1-propenyl ester
- Acetic acid 3-fluoro-1-propenyl ester
Comparison
- Reactivity : Acetic acid 3-bromo-1-propenyl ester is more reactive than its chloro and fluoro counterparts due to the higher reactivity of the bromine atom.
- Applications : The brominated ester is preferred in applications requiring higher reactivity, while the chloro and fluoro esters are used in applications where lower reactivity is desired.
- Stability : The stability of the compound decreases with increasing reactivity, making the bromo ester less stable than the chloro and fluoro esters.
属性
分子式 |
C5H7BrO2 |
|---|---|
分子量 |
179.01 g/mol |
IUPAC 名称 |
3-bromoprop-1-enyl acetate |
InChI |
InChI=1S/C5H7BrO2/c1-5(7)8-4-2-3-6/h2,4H,3H2,1H3 |
InChI 键 |
JJPZBCGMCATWNR-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OC=CCBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


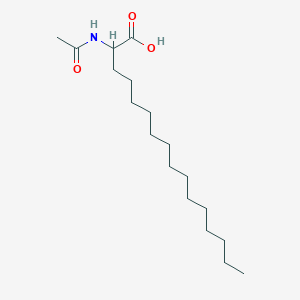
![tert-butyl 4-((7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidine-1-carboxylate](/img/structure/B14067236.png)
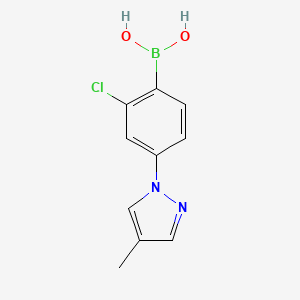
![3-Methyl-2-[(3-methyl-1,3-benzothiazol-2(3H)-ylidene)amino]-1,3-benzothiazol-3-ium 4-methylbenzene-1-sulfonate](/img/structure/B14067257.png)
![6-bromo-4-fluoro-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B14067261.png)
![6-bromothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14067267.png)
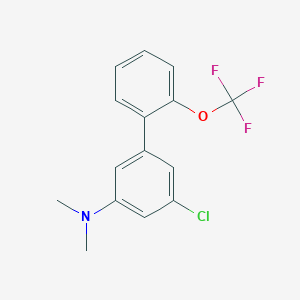
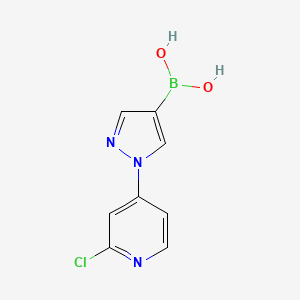


![4-amino-N-[5-amino-4-[3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-2-[4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide](/img/structure/B14067287.png)
